molecular formula C17H19N5O B2657418 1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946304-24-1

1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2657418
CAS No.: 946304-24-1
M. Wt: 309.373
InChI Key: MIWXUSJLYZYYPD-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 2,5-dimethylphenyl group: This step involves the substitution of a hydrogen atom on the pyrazolo[3,4-d]pyrimidine core with a 2,5-dimethylphenyl group.

    Attachment of the morpholin-4-yl group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and specific reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and others.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and others can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or tool for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dimethylphenyl)-4-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
  • 1-(2,5-dimethylphenyl)-4-(pyrrolidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the morpholin-4-yl group, which can impart specific chemical and biological properties. This uniqueness can be compared to similar compounds with different substituents, highlighting differences in activity, stability, and other properties.

Properties

IUPAC Name

4-[1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-12-3-4-13(2)15(9-12)22-17-14(10-20-22)16(18-11-19-17)21-5-7-23-8-6-21/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWXUSJLYZYYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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